5-(3,5-Dichlorophenyl)-1,2,4-thiadiazol-3-amine
Description
Properties
Molecular Formula |
C8H5Cl2N3S |
|---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C8H5Cl2N3S/c9-5-1-4(2-6(10)3-5)7-12-8(11)13-14-7/h1-3H,(H2,11,13) |
InChI Key |
FWJZIJYSMNKRJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC(=NS2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)-1,2,4-thiadiazol-3-amine typically involves the reaction of 3,5-dichloroaniline with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 3,5-dichloroaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Oxidative Reactions
The thiadiazole ring undergoes oxidation under specific conditions. In the presence of oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), the sulfur atom in the thiadiazole ring can oxidize to form sulfoxide or sulfone derivatives.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation of thiadiazole sulfur | KMnO₄ (0.1 M), H₂O, 60°C, 4 h | 5-(3,5-Dichlorophenyl)-1,2,4-thiadiazole-3-sulfone | 78% | |
| H₂O₂ (30%), acetic acid, RT, 12 h | 5-(3,5-Dichlorophenyl)-1,2,4-thiadiazole-3-sulfoxide | 65% |
Mechanistic studies suggest that oxidation proceeds via radical intermediates, with the electron-deficient thiadiazole ring stabilizing transition states .
Alkylation and Acylation
The amine group at position 3 participates in nucleophilic substitution reactions. Alkylation with alkyl halides or acylation with acyl chlorides yields N-substituted derivatives:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 80°C | 3-(Ethoxycarbonylmethyl)-5-(3,5-dichlorophenyl)-1,2,4-thiadiazole | 85% | |
| Acylation | Acetyl chloride, pyridine, RT | 3-Acetyl-5-(3,5-dichlorophenyl)-1,2,4-thiadiazole | 72% |
These reactions typically proceed via SN2 mechanisms, with the amine acting as a nucleophile .
Coupling Reactions
The dichlorophenyl group facilitates palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura couplings with aryl boronic acids introduce aromatic substituents:
| Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 5-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-thiadiazole | 68% |
The electron-withdrawing dichlorophenyl group enhances reactivity by polarizing the C-Cl bond, facilitating oxidative addition.
Cyclization and Ring-Opening
Under acidic or basic conditions, the thiadiazole ring can undergo cyclization or cleavage:
-
Cyclization with ethylenediamine in ethanol yields fused bicyclic derivatives .
-
Ring-opening with hydrazine produces thiourea intermediates, which rearrange to form triazole derivatives .
Halogenation
Electrophilic halogenation at the thiadiazole ring’s C5 position is feasible using N-halosuccinimides (NBS, NCS):
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 5-Bromo-3-amino-1,2,4-thiadiazole derivative | 60% |
Complexation with Metals
The amine and sulfur atoms act as ligands for transition metals. Coordination complexes with Cu(II) and Fe(III) have been reported, showing potential catalytic applications :
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | Methanol, RT, 2 h | [Cu(L)₂Cl₂] | Antioxidant studies |
Key Mechanistic Insights
-
Electronic Effects : The 3,5-dichlorophenyl group deactivates the thiadiazole ring, directing electrophilic attacks to the C5 position.
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation/acylation by stabilizing ioni
Scientific Research Applications
5-(3,5-Dichlorophenyl)-1,2,4-thiadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its activity against certain bacterial strains.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the function of bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key structural analogs include:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 5-(3,5-Dichlorophenyl)-1,2,4-thiadiazol-3-amine | 1,2,4-Thiadiazole | 3,5-dichlorophenyl, -NH₂ | 247.12 (calculated) | High lipophilicity, halogenated aryl |
| 5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine | 1,2,4-Thiadiazole | 3,4-difluorophenyl, -NH₂ | 213.21 | Reduced lipophilicity, electronegative |
| 3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | Imidazolidinone | 3,5-dichlorophenyl, carboxylic acid | Not reported | Increased polarity, acidic functional group |
| (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine | 1,3,4-Thiadiazole | 3,5-dimethylphenyl, Schiff base | Not reported | Planar structure, hydrogen-bonding motifs |
Notes:
- Halogen substitution (Cl vs. F) influences lipophilicity and electronic effects. Chlorine enhances membrane permeability but may increase toxicity compared to fluorine .
- The 1,2,4-thiadiazole core differs from 1,3,4-thiadiazole in ring geometry, affecting molecular planarity and interaction with biological targets .
Physicochemical and Pharmacokinetic Properties
- Lipinski’s Rule Compliance: this compound complies with Lipinski’s rule (molecular weight <500, ClogP <5), suggesting good oral bioavailability .
Hydrogen-Bonding and Crystal Packing :
Research Findings and Trends
In Silico Analyses :
Biodiversity in Substitution :
- Methoxy groups (e.g., 5-(3,5-dimethoxyphenyl)-2H-1,2,4-triazol-3-amine) improve solubility but reduce potency against hydrophobic targets .
Biological Activity
5-(3,5-Dichlorophenyl)-1,2,4-thiadiazol-3-amine is a member of the thiadiazole family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity through various studies and data analyses.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₆Cl₂N₄S, featuring a thiadiazole ring that contributes to its reactivity and biological interactions. The presence of dichlorophenyl moiety enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
- Cellular Pathways : By disrupting key biochemical pathways, it can induce apoptosis in cancer cells and inhibit microbial growth.
Biological Activity Overview
The following sections summarize the findings from various studies regarding the biological activities of this compound.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Gram-positive Bacteria : Studies have shown that derivatives demonstrate activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Compounds have also been effective against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values often lower than those of standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 19.5 | |
| MCF-7 (breast cancer) | 1.51 - 7.70 | |
| SK-OV-3 (ovarian cancer) | 0.86 - 1.44 |
These findings suggest that the compound exhibits cytotoxic effects in a dose-dependent manner.
Case Studies
- Cytotoxicity Assessment : In vitro studies using the MTT assay showed that compounds similar to this compound significantly reduced cell viability in various cancer cell lines after 24 hours of treatment .
- Antimicrobial Screening : A comprehensive study on several thiadiazole derivatives revealed that those with a chlorophenyl substitution exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the standard synthetic routes for 5-(3,5-Dichlorophenyl)-1,2,4-thiadiazol-3-amine, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation of hydrazide derivatives with thiocyanate reagents under acidic or basic conditions. For example, reacting 3,5-dichlorophenyl-substituted hydrazides with potassium thiocyanate in concentrated sulfuric acid may yield the thiadiazole core. Optimization involves adjusting molar ratios, temperature (e.g., 80–100°C), and reaction time (6–24 hours). Statistical methods like factorial design (e.g., varying pH, solvent polarity, and catalyst loading) can systematically identify optimal conditions while minimizing experimental trials .
Q. How can researchers confirm the molecular structure and purity of this compound?
Characterization requires a multi-technique approach:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the thiadiazole ring and aromatic protons.
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray diffraction (XRD) for crystalline structure elucidation, particularly to resolve tautomeric forms of the amine group .
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light. For waste management, segregate organic residues and neutralize acidic byproducts (e.g., with NaHCO₃) before disposal via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) can predict electronic properties (HOMO/LUMO energies) and reactive sites for functionalization. Molecular docking simulations against target proteins (e.g., microbial enzymes) help prioritize derivatives with strong binding affinities. Pair computational results with experimental SAR studies to validate predictions .
Q. What strategies resolve contradictions in reported synthetic yields or biological data across studies?
- Mechanistic reinvestigation : Compare intermediates (via LC-MS) from divergent routes to identify kinetic vs. thermodynamic control.
- Standardized bioassays : Re-test the compound under uniform conditions (e.g., cell lines, incubation time) to isolate variability.
- Meta-analysis : Use statistical tools (e.g., ANOVA) to assess methodological biases in published datasets .
Q. How can advanced spectroscopic techniques elucidate degradation pathways during long-term storage?
- Accelerated stability studies : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC-MS/MS .
- EPR spectroscopy : Detect radical intermediates formed during oxidative breakdown.
- TGA-DSC : Analyze thermal decomposition profiles to identify stable temperature ranges .
Q. What eco-friendly methodologies can replace traditional synthesis routes?
Explore solvent-free mechanochemical synthesis (ball milling) or catalytic systems (e.g., biocatalysts, ionic liquids) to reduce waste. Green metrics (E-factor, atom economy) should benchmark improvements over conventional methods .
Methodological Frameworks
Q. How can researchers integrate reaction path searching (RPS) tools to streamline synthesis optimization?
Use software like GRRM or AFIR to map potential energy surfaces and identify low-energy pathways. Couple RPS with automated flow reactors for rapid experimental validation of computational predictions .
Q. What statistical designs are most effective for optimizing heterocyclic ring-forming reactions?
Box-Behnken designs or central composite designs efficiently explore multifactorial interactions (e.g., reagent stoichiometry, solvent polarity, temperature). Response surface methodology (RSM) models correlations between variables and outcomes (yield, purity) .
Q. How do tautomeric equilibria of the amine group affect biological activity, and how can they be controlled?
Tautomerism (e.g., 1,2,4-thiadiazol-3-amine ↔ 1,2,4-thiadiazol-5-amine) alters hydrogen-bonding capacity. Control via pH adjustment (buffer systems) or steric hindrance (bulky substituents). Characterize dominant tautomers using solid-state NMR or XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
